![molecular formula C15H15N3O4 B2796003 ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate CAS No. 477853-57-9](/img/structure/B2796003.png)

ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

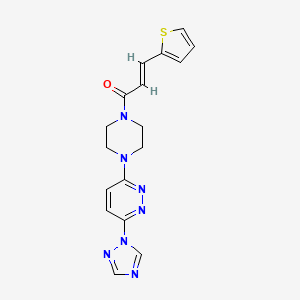

Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate (EAC) is an organic compound that has been used in a variety of scientific applications, including in the synthesis of other compounds, as a catalyst, and as a reagent. EAC is a derivative of acrylonitrile, a highly reactive monomer, and is an important intermediate in the synthesis of a variety of compounds. EAC has been used in a variety of scientific fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Food Safety and Risk Assessment

This compound, also known as Ethyl Carbamate (EC), has been studied for its potential risks when consumed in alcoholic beverages . The China National Center for Food Safety Risk Assessment conducted a study to analyze EC contents and exposure due to the intake of alcoholic beverages . This research is crucial for understanding the potential health risks associated with the consumption of alcoholic beverages containing EC.

Carcinogenicity Study

EC is known to be carcinogenic . Studies have been conducted to understand the carcinogenic mechanism of EC, which has emerged as a research hotspot . This compound can be used in research to understand the effects of carcinogens on the human body and to develop potential treatments or preventive measures.

Biodegradation in Fermented Foods

EC is abundant in fermented foods . Research has been conducted to understand how biodegradation can reduce its concentration . This compound can be used in studies to improve the safety of fermented foods.

Enzymatic Activity Study

A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus . This compound can be used in enzymatic studies to understand how specific enzymes interact with it.

Genetic Engineering Production

Research has been conducted on the genetic engineering production of ECH and its application in degrading EC in Chinese liquor . This compound can be used in genetic engineering research to understand how it can be degraded by genetically engineered enzymes.

Antimicrobial and Anticancer Drug Resistance Study

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of similar compounds . This compound can be used in research to develop new molecules with novel modes of action to treat microbial infections and cancer.

properties

IUPAC Name |

ethyl N-[(Z)-3-(4-acetylanilino)-2-cyanoprop-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-3-22-15(21)18-14(20)12(8-16)9-17-13-6-4-11(5-7-13)10(2)19/h4-7,9,17H,3H2,1-2H3,(H,18,20,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXAFBPURJNVHU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)